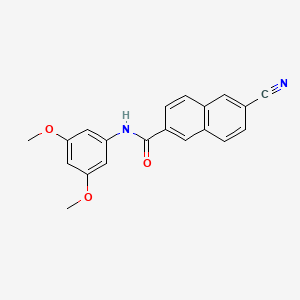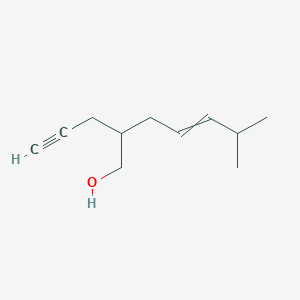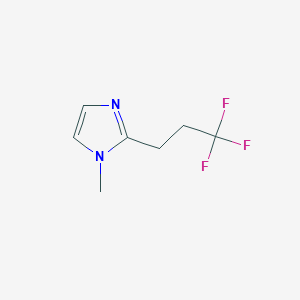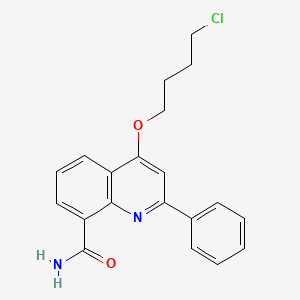
2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- is a chemical compound with the molecular formula C20H16N2O3. It is known for its unique structure, which includes a naphthalene ring, a cyano group, and a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of the Suzuki–Miyaura coupling can be scaled up for industrial applications. The use of stable and environmentally benign organoboron reagents makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and dimethoxyphenyl moiety play crucial roles in binding to these targets, influencing pathways related to signal transduction, enzyme inhibition, or receptor activation. Detailed studies on its mechanism of action are ongoing, with a focus on elucidating the specific molecular interactions and pathways involved .
Comparison with Similar Compounds
- 2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl-
- 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethylphenyl)-
Comparison: Compared to similar compounds, 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- is unique due to the presence of the dimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with molecular targets .
Properties
CAS No. |
653604-50-3 |
|---|---|
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-cyano-N-(3,5-dimethoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H16N2O3/c1-24-18-9-17(10-19(11-18)25-2)22-20(23)16-6-5-14-7-13(12-21)3-4-15(14)8-16/h3-11H,1-2H3,(H,22,23) |
InChI Key |
AGKJTXYWHXLGLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate](/img/structure/B12529201.png)
![Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile](/img/structure/B12529202.png)

![2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate](/img/structure/B12529216.png)
![1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-](/img/structure/B12529220.png)
![2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B12529223.png)
![2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B12529224.png)
methanone](/img/structure/B12529228.png)



![3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12529263.png)
